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Introduction
SPV106 is a novel therapeutic agent with a senomorphic action, primarily functioning as a

histone acetyltransferase (HAT) activator. It induces genome-wide histone acetylation by

inactivating p300/CREB-binding protein (CBP) and activating GCN5/p300-CBP associated

factor (pCAF). This mechanism of action suggests its potential in treating a range of age-

related diseases and conditions characterized by cellular senescence, inflammation, and

aberrant calcification. Preclinical studies have demonstrated its efficacy in reducing aortic valve

calcification and ameliorating memory deficits in a mouse model of Alzheimer's disease.[1][2]

These application notes provide detailed protocols for various in vivo imaging techniques to

assess the efficacy of SPV106 in preclinical animal models. The described methods allow for

non-invasive, longitudinal monitoring of the biological effects of SPV106, providing critical data

for drug development and mechanistic studies. The imaging modalities covered include

techniques to visualize and quantify histone acetylation (indirectly), cellular senescence,

inflammation, and aortic valve calcification.

In Vivo Imaging of Histone Acetylation (Indirectly via
HDAC Imaging)
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While direct in vivo imaging of HAT activity remains challenging, the overall histone acetylation

status can be indirectly assessed by imaging histone deacetylases (HDACs), the enzymes that

counteract HATs. A decrease in HDAC activity or density, as measured by Positron Emission

Tomography (PET), could suggest a shift towards a hyperacetylated state, consistent with the

mechanism of action of SPV106.

Experimental Protocol: PET Imaging of HDACs
This protocol is adapted from studies on in vivo HDAC imaging using radiolabeled inhibitors.

Animal Model:

Mouse model relevant to the disease under investigation (e.g., a model for

neurodegenerative disease or cancer).

Imaging Agent:

¹¹C-labeled Martinostat or other suitable PET radiotracers targeting HDACs.

Procedure:

Animal Preparation: Anesthetize the mice using isoflurane (1-2% in oxygen).

Radiotracer Administration: Intravenously inject the ¹¹C-labeled HDAC inhibitor.

PET/CT or PET/MR Imaging:

Acquire dynamic PET scans for 60-90 minutes post-injection.

Perform a low-dose CT or MR scan for anatomical co-registration.

Image Analysis:

Reconstruct PET images and co-register with CT or MR images.

Draw regions of interest (ROIs) on the target tissues (e.g., brain, tumor).

Calculate the standardized uptake value (SUV) to quantify radiotracer uptake, which is

indicative of HDAC density.
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Assessing SPV106 Efficacy:

Administer SPV106 to the treatment group according to the study design.

Compare the SUV of the HDAC radiotracer in the target tissues of SPV106-treated

animals versus a vehicle-treated control group. A significant change in radiotracer uptake

may indicate an alteration in the acetylation landscape.

Data Presentation:

Treatment
Group

Target Tissue
Mean SUV ±
SD

% Change
from Control

p-value

Vehicle Control Brain X.XX ± X.XX - -

SPV106 Brain Y.YY ± Y.YY XX.X% <0.05

In Vivo Imaging of Cellular Senescence
SPV106's senomorphic properties can be directly visualized and quantified using in vivo

imaging techniques that target biomarkers of cellular senescence, such as senescence-

associated β-galactosidase (SA-β-gal) activity or the accumulation of lipofuscin.

Experimental Protocol: PET Imaging of Senescence-
Associated β-Galactosidase
This protocol utilizes a PET probe that is activated by SA-β-gal.

Animal Model:

A mouse model exhibiting cellular senescence in the target organ or tissue.

Imaging Agent:

[¹⁸F]FPyGal or other PET probes targeting SA-β-gal.[3]

Procedure:
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Animal Preparation: Anesthetize mice with isoflurane.

Radiotracer Administration: Administer the SA-β-gal targeted PET probe via intravenous

injection.

PET/CT Imaging:

Acquire static PET images at 1-2 hours post-injection.

A CT scan should be performed for anatomical localization.

Image Analysis:

Co-register PET and CT images.

Define ROIs over the tissues of interest.

Quantify radiotracer uptake as the percentage of injected dose per gram of tissue (%ID/g).

Assessing SPV106 Efficacy:

Treat animals with SPV106 as per the experimental design.

Compare the %ID/g in target tissues between SPV106-treated and vehicle-treated groups.

A reduction in the PET signal would indicate a decrease in senescent cells.

Data Presentation:

Treatment
Group

Target Tissue
Mean %ID/g ±
SD

% Reduction
from Control

p-value

Vehicle Control Liver X.XX ± X.XX - -

SPV106 Liver Y.YY ± Y.YY XX.X% <0.05

In Vivo Imaging of Inflammation
The anti-inflammatory effects of SPV106 can be monitored in real-time using bioluminescence

imaging of key inflammatory pathways, such as NF-κB activation.
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Experimental Protocol: Bioluminescence Imaging of NF-
κB Activity
This protocol uses transgenic mice expressing a luciferase reporter gene under the control of

NF-κB response elements.[4][5][6][7][8]

Animal Model:

NF-κB-RE-luc transgenic mice. An inflammatory challenge (e.g., lipopolysaccharide [LPS]

injection) can be used to induce a robust inflammatory response.

Imaging Agent:

D-luciferin.

Procedure:

Induction of Inflammation (if applicable): Administer LPS or another inflammatory stimulus.

Animal Preparation: Anesthetize the mice with isoflurane.

Substrate Administration: Intraperitoneally inject D-luciferin (150 mg/kg body weight).

Bioluminescence Imaging:

Acquire images 10-20 minutes after luciferin injection using an in vivo imaging system

(e.g., IVIS).

Acquisition time can range from 1 to 5 minutes depending on signal intensity.

Image Analysis:

Draw ROIs over the area of inflammation.

Quantify the bioluminescent signal in photons per second per centimeter squared per

steradian (p/s/cm²/sr).

Assessing SPV106 Efficacy:
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Administer SPV106 prior to or concurrently with the inflammatory stimulus.

Compare the bioluminescent signal in the SPV106-treated group to the vehicle-treated

control group. A decrease in luminescence indicates reduced NF-κB activity.

Data Presentation:

Treatment
Group

Region of
Interest

Mean
Bioluminescen
ce (p/s/cm²/sr)
± SD

% Inhibition
from Control

p-value

Vehicle Control Abdomen
X.XXe+X ±

X.XXe+X
- -

SPV106 Abdomen
Y.YYe+Y ±

Y.YYe+Y
XX.X% <0.05

In Vivo Imaging of Aortic Valve Calcification
The efficacy of SPV106 in preventing or reversing aortic valve calcification can be quantitatively

assessed using ¹⁸F-Sodium Fluoride (¹⁸F-NaF) PET/CT or Magnetic Resonance Imaging (MRI).

Experimental Protocol: ¹⁸F-NaF PET/CT for Aortic Valve
Calcification
This protocol leverages the high affinity of ¹⁸F-NaF for hydroxyapatite, a key component of

vascular calcification.

Animal Model:

A mouse model of aortic valve calcification (e.g., ApoE-/- mice on a high-fat diet).

Imaging Agent:

¹⁸F-Sodium Fluoride (¹⁸F-NaF).

Procedure:
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Animal Preparation: Anesthetize mice using isoflurane.

Radiotracer Administration: Inject ¹⁸F-NaF intravenously.

PET/CT Imaging:

Perform a 20-minute static PET scan 60 minutes post-injection.

Acquire a high-resolution CT scan for anatomical correlation and calcium scoring.

Image Analysis:

Co-register PET and CT images.

Draw an ROI around the aortic valve.

Quantify ¹⁸F-NaF uptake using the maximum standardized uptake value (SUVmax).

Quantify calcification volume from the CT data.

Assessing SPV106 Efficacy:

Treat the animals with SPV106 over a defined period.

Compare the SUVmax and calcification volume in the aortic valves of SPV106-treated

animals with those of a control group. A reduction in both parameters would indicate

therapeutic efficacy.

Data Presentation:

Treatment Group Aortic Valve SUVmax ± SD
Aortic Valve Calcification
Volume (mm³) ± SD

Vehicle Control X.XX ± X.XX Y.YY ± Y.YY

SPV106 A.AA ± A.AA B.BB ± B.BB

p-value <0.05 <0.05

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b610957?utm_src=pdf-body
https://www.benchchem.com/product/b610957?utm_src=pdf-body
https://www.benchchem.com/product/b610957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows

SPV106

Histone Acetyltransferases

Histone Acetylation

Cellular Effects

SPV106

p300/CBP

Inactivates

GCN5/pCAF

Activates

Increased Histone
Acetylation

Deacetylation
(Inhibited)

Acetylation
(Promoted)

Reduced Cellular
Senescence

Reduced
Inflammation

Reduced
Calcification

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b610957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup

In Vivo Imaging

Data Analysis

Disease Animal Model
(e.g., Senescence, Inflammation)

SPV106 Treatment Group Vehicle Control Group

Select Imaging Modality
(PET, Bioluminescence, MRI)

Administer Imaging Probe/
Substrate

Image Acquisition

Region of Interest (ROI)
Analysis

Signal Quantification
(SUV, %ID/g, Photons/sec)

Compare Treatment vs.
Control

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b610957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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